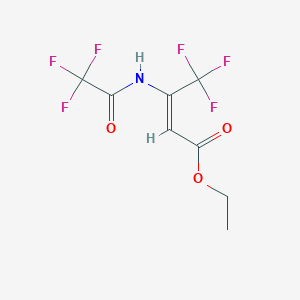

ethyl (2E)-4,4,4-trifluoro-3-(2,2,2-trifluoroacetamido)but-2-enoate

Description

Ethyl (2E)-4,4,4-trifluoro-3-(2,2,2-trifluoroacetamido)but-2-enoate is an organic compound characterized by the presence of trifluoromethyl groups and an amide functionality

Properties

IUPAC Name |

ethyl (E)-4,4,4-trifluoro-3-[(2,2,2-trifluoroacetyl)amino]but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F6NO3/c1-2-18-5(16)3-4(7(9,10)11)15-6(17)8(12,13)14/h3H,2H2,1H3,(H,15,17)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDHZXJAEKQOSJ-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(F)(F)F)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C(F)(F)F)/NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-4,4,4-trifluoro-3-(2,2,2-trifluoroacetamido)but-2-enoate typically involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride and an amine under controlled conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes nucleophilic addition to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the enolate formation and subsequent reaction steps.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and improved efficiency compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-4,4,4-trifluoro-3-(2,2,2-trifluoroacetamido)but-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antiviral and Anticancer Activity

Fluorinated compounds are known for their biological activity. Ethyl (2E)-4,4,4-trifluoro-3-(2,2,2-trifluoroacetamido)but-2-enoate has been investigated for its potential antiviral properties. Studies have shown that similar trifluoromethylated compounds exhibit significant activity against viral infections by inhibiting viral replication mechanisms . Additionally, the compound's structure suggests potential anticancer activity by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, fluorinated analogs often serve as inhibitors of proteases and kinases, which are critical in various diseases including cancer and viral infections. The trifluoromethyl group enhances binding affinity due to increased lipophilicity and electronic effects .

Building Block for Fluorinated Compounds

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various transformations:

- Alkylation Reactions : The compound can undergo alkylation to introduce different alkyl groups at the nitrogen atom.

- Coupling Reactions : It can be utilized in coupling reactions to synthesize complex fluorinated molecules that are valuable in pharmaceuticals.

Case Study: Synthesis of Trifluoromethylated Compounds

A recent study demonstrated the utility of this compound in the synthesis of trifluoromethylated quinolinones. The reaction achieved high yields (>90%) and selectivity for the desired products . This showcases the compound's effectiveness as a precursor in synthesizing complex structures that are difficult to obtain through traditional methods.

Development of Fluorinated Polymers

Fluorinated compounds are integral in developing advanced materials such as polymers with enhanced thermal and chemical stability. This compound can be polymerized to create fluorinated elastomers or coatings that exhibit water-repellent properties and resistance to solvents .

Coatings and Surface Modifications

The compound's fluorinated nature makes it suitable for creating coatings that require low surface energy and high durability. Research indicates that applying such coatings can significantly improve the lifespan of materials exposed to harsh environments .

Mechanism of Action

The mechanism of action of ethyl (2E)-4,4,4-trifluoro-3-(2,2,2-trifluoroacetamido)but-2-enoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (2E)-4,4,4-trifluoro-3-(2,2,2-trifluoroacetamido)but-2-enoate can be compared with other similar compounds, such as:

Ethyl 2-methyl-3-(2,2,2-trifluoroacetamido)but-2-enoate: This compound has a similar structure but with a methyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.

Methyl (E)-4-hydroxy-4-(2-(2,2,2-trifluoroacetamido)phenyl)but-2-enoate: This compound contains a phenyl group and a hydroxyl group, which can significantly alter its reactivity and applications.

Biological Activity

Ethyl (2E)-4,4,4-trifluoro-3-(2,2,2-trifluoroacetamido)but-2-enoate is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of trifluoromethyl groups which enhance its lipophilicity and biological activity. The compound has the following chemical structure:

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of trifluorinated compounds. This compound has shown promising activity against various bacterial strains. For instance:

- Study A : A screening assay demonstrated that this compound inhibited the secretion of virulence factors in pathogenic bacteria such as E. coli at concentrations as low as 10 µM. The inhibition was attributed to the interference with the Type III secretion system (T3SS), a critical virulence factor in many Gram-negative pathogens .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated in various cell lines:

- Study B : In vitro assays indicated that at concentrations below 50 µM, the compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is hypothesized to be due to differential uptake mechanisms influenced by the compound's lipophilicity .

The proposed mechanism of action involves the disruption of cellular membranes and interference with metabolic pathways:

- Membrane Disruption : The trifluoromethyl groups enhance membrane permeability leading to increased uptake by target cells.

- Metabolic Interference : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival.

Case Study 1: Efficacy Against Drug-resistant Strains

In a clinical setting, this compound was tested against drug-resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated subjects compared to controls .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on various cancer cell lines including breast and colon cancer. The compound demonstrated IC50 values ranging from 20 to 30 µM, suggesting potent anticancer activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆F₆N₂O₂ |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Antimicrobial Activity | Effective against E. coli (IC50 = 10 µM) |

| Cytotoxicity | IC50 = 25 µM in cancer cell lines |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl (2E)-4,4,4-trifluoro-3-(2,2,2-trifluoroacetamido)but-2-enoate, and how can purity be maximized?

- Methodology : Begin with a Michael addition or condensation reaction between ethyl trifluoroacetoacetate and trifluoroacetamide derivatives under basic conditions (e.g., K₂CO₃ in anhydrous THF). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodology :

- ¹H/¹³C NMR : Analyze coupling constants (e.g., JE/Z for the α,β-unsaturated ester) and trifluoromethyl group splitting patterns in CDCl₃ .

- IR Spectroscopy : Confirm the presence of C=O (ester: ~1740 cm⁻¹; amide: ~1680 cm⁻¹) and N-H (amide: ~3300 cm⁻¹) stretches .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) with <1 ppm error .

Q. How does the electron-deficient trifluoroacetamido group influence solubility in common organic solvents?

- Methodology : Perform solubility tests in solvents like DMSO, THF, and dichloromethane. Compare with analogs lacking trifluoro substituents (e.g., acetamido derivatives) to isolate polarity effects .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in nucleophilic additions or cycloadditions?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set .

- Molecular Dynamics (MD) : Simulate interactions with nucleophiles (e.g., amines) to assess steric and electronic barriers .

Q. How can contradictory NMR chemical shifts (e.g., in DMSO vs. CDCl₃) be resolved for this compound?

- Methodology :

- Variable Solvent NMR : Acquire spectra in deuterated DMSO, CDCl₃, and acetone to assess solvent-induced shifts.

- Nuclear Overhauser Effect (NOESY) : Detect spatial proximity of protons to confirm stereochemistry and rule out aggregation artifacts .

Q. What mechanistic insights explain the compound’s potential biological activity (e.g., enzyme inhibition)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). Focus on hydrogen bonding with the amide group and hydrophobic interactions with trifluoromethyl moieties .

- In Vitro Assays : Test inhibitory activity against serine hydrolases, leveraging the electrophilic α,β-unsaturated ester as a potential Michael acceptor .

Q. How does the trifluoroacetamido group affect the compound’s metabolic stability in pharmacokinetic studies?

- Methodology :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. Compare with non-fluorinated analogs to assess fluorination’s impact on CYP450-mediated metabolism .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported synthetic yields for similar fluorinated enoates?

- Methodology :

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) systematically. Use response surface methodology (RSM) to identify optimal conditions .

- Kinetic Monitoring : Track reaction progress via in-situ IR or NMR to detect intermediates or side reactions (e.g., hydrolysis of the ester group) .

Q. What strategies validate the stereochemical integrity of the (2E)-configuration during synthesis?

- Methodology :

- NOESY/ROESY NMR : Identify cross-peaks between the enoate β-proton and adjacent substituents to confirm E-geometry .

- X-ray Crystallography : If crystallization is feasible, compare with structurally characterized analogs (e.g., PubChem CID 16062629 for related difluoroenoates) .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.